Anticancer agent 57

Description

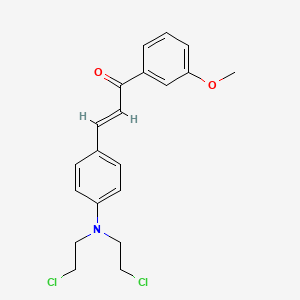

Structure

3D Structure

Properties

Molecular Formula |

C20H21Cl2NO2 |

|---|---|

Molecular Weight |

378.3 g/mol |

IUPAC Name |

(E)-3-[4-[bis(2-chloroethyl)amino]phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C20H21Cl2NO2/c1-25-19-4-2-3-17(15-19)20(24)10-7-16-5-8-18(9-6-16)23(13-11-21)14-12-22/h2-10,15H,11-14H2,1H3/b10-7+ |

InChI Key |

FDGNRFLWAKBGSV-JXMROGBWSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)N(CCCl)CCCl |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)N(CCCl)CCCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Anticancer Agent 57

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 57, also identified as compound 14 and cataloged as HY-160899A, is a novel synthetic molecule with the chemical name 4-(1H-indol-3-yl)-6-phenylpyrimidin-2-amine. This pyrimidine derivative has demonstrated significant potential as a therapeutic agent, particularly in the context of triple-negative breast cancer (TNBC). Its discovery is rooted in a rational drug design approach targeting key cellular processes involved in cancer proliferation. Preclinical studies have revealed its potent ability to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting programmed cell death (apoptosis). Furthermore, in vivo experiments using xenograft models have substantiated its antitumor efficacy, positioning it as a promising candidate for further oncological drug development. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Anticancer agent 57, including detailed experimental protocols and a summary of its quantitative effects.

Discovery and Rationale

The development of Anticancer agent 57 stemmed from a focused effort to synthesize novel heterocyclic compounds with potent antitumor activities. The core structure, a 4,6-disubstituted pyrimidin-2-amine, was selected as a promising scaffold due to its prevalence in biologically active molecules and its synthetic tractability. The design strategy involved the strategic incorporation of an indole moiety at the 4-position and a phenyl group at the 6-position of the pyrimidine ring. This design was hypothesized to facilitate interactions with biological targets that are critical for cancer cell survival and proliferation. The initial screening of a library of such derivatives led to the identification of "compound 14" (Anticancer agent 57) as a lead candidate due to its superior cytotoxic effects against a panel of human cancer cell lines.

Chemical Synthesis

The synthesis of Anticancer agent 57 (4-(1H-indol-3-yl)-6-phenylpyrimidin-2-amine) is achieved through a multi-step process, beginning with the Claisen-Schmidt condensation of a substituted acetophenone with an aromatic aldehyde to form a chalcone intermediate. This intermediate is then cyclized with guanidine hydrochloride to construct the core pyrimidine ring.

General Synthesis Scheme

A plausible synthetic route involves the reaction of 1-(1H-indol-3-yl)ethan-1-one with benzaldehyde to form an indole-based chalcone, which is then reacted with guanidine to yield the final product.

Diagram 1: General Synthetic Pathway for Anticancer Agent 57

An In-Depth Technical Guide to Anticancer Agent 57 (E-stilstatin 3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 57, also identified as compound 14 or the E-isomer of stilstatin 3, is a stilbene derivative with demonstrated potent antiproliferative activity against various breast cancer cell lines. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and mechanism of action. Detailed experimental protocols for its synthesis and biological evaluation are presented, along with a summary of its quantitative effects on cancer cell viability. The primary mechanism of action involves the induction of cell cycle arrest and apoptosis, making it a compound of interest for further investigation in oncology drug development, particularly for triple-negative breast cancer.

Chemical Structure and Properties

Anticancer agent 57 is a hydroxylated and methoxylated stilbene derivative. The core structure consists of two aromatic rings linked by an ethylene bridge. The trans (E) configuration of the double bond is crucial for its biological activity.

Chemical Name: (E)-3,4,5-trimethoxy-3',4',5'-trihydroxystilbene

Molecular Formula: C₁₇H₁₈O₆

Molecular Weight: 318.32 g/mol

Structure:

Synthesis

The synthesis of Anticancer agent 57 is achieved through a convergent approach, with the key step being a Wittig reaction to form the characteristic stilbene double bond.[1] This method allows for the stereoselective formation of the desired trans (E) isomer.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol is adapted from the synthesis of E-stilstatin 3.[1]

Step 1: Preparation of the Phosphonium Salt (Wittig Reagent Precursor)

-

A solution of the appropriately substituted benzyl bromide in an anhydrous solvent (e.g., toluene) is treated with a slight excess of triphenylphosphine.

-

The mixture is heated under reflux for several hours.

-

Upon cooling, the resulting benzyltriphenylphosphonium bromide precipitates and is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum.

Step 2: The Wittig Reaction

-

The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

The suspension is cooled to 0°C, and a strong base (e.g., sodium methoxide or potassium t-butoxide) is added portion-wise to generate the phosphorus ylide. The formation of the ylide is often indicated by a color change.

-

A solution of the corresponding substituted benzaldehyde in anhydrous THF is then added dropwise to the ylide solution at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate (MgSO₄).

-

The solvent is removed under reduced pressure.

Step 3: Purification

-

The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure trans-stilbene product.

-

The structure and stereochemistry of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and, if possible, by X-ray crystallography.[1]

Diagram of the Wittig Reaction Workflow for Stilbene Synthesis

Caption: Workflow for the synthesis of Anticancer agent 57 via the Wittig reaction.

Biological Activity and Properties

Anticancer agent 57 has demonstrated significant cytotoxic effects against human breast cancer cell lines. Its efficacy has been quantified by determining its half-maximal inhibitory concentration (IC₅₀) in various cell lines.

Quantitative Data: In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 8.00 ± 0.07 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 7.30 ± 0.04 |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 6.43 ± 0.18 |

Data sourced from MedchemExpress.[2]

Experimental Protocol: MTT Assay for Cell Viability (IC₅₀ Determination)

This is a general protocol for determining the IC₅₀ value of a compound on adherent cells.

-

Cell Seeding:

-

Harvest cancer cells (e.g., MDA-MB-231, MCF-7) from culture.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Anticancer agent 57 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of desired final concentrations.

-

Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of Anticancer agent 57. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

-

Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

Anticancer agent 57 exerts its anticancer effects primarily by inducing cell cycle arrest and promoting apoptosis in cancer cells.[2]

Cell Cycle Arrest

Stilbene derivatives are known to interfere with the cell cycle progression, often causing an accumulation of cells in a specific phase, thereby preventing cell division.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat them with Anticancer agent 57 at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for a defined period (e.g., 24 or 48 hours).

-

Harvest both floating and adherent cells, and wash them with ice-cold PBS.

-

-

Cell Fixation:

-

Resuspend the cell pellet in a small volume of PBS.

-

While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of approximately 70%.

-

Fix the cells overnight or for at least 2 hours at -20°C.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content of the cells is measured by the fluorescence intensity of PI.

-

The data is analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Induction

Anticancer agent 57 has been shown to significantly promote apoptosis, or programmed cell death. This is a key mechanism for eliminating cancer cells.

Experimental Protocol: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

-

Cell Treatment and Harvesting:

-

Treat cells with Anticancer agent 57 as described for the cell cycle analysis.

-

Harvest both floating and adherent cells and wash them with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC (or another fluorochrome conjugate) and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

The analysis allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

-

Signaling Pathways

The induction of cell cycle arrest and apoptosis by stilbene derivatives typically involves the modulation of key regulatory proteins. While specific studies on Anticancer agent 57 are ongoing, related compounds are known to affect pathways involving cyclins, cyclin-dependent kinases (CDKs), the tumor suppressor protein p53, and the Bcl-2 family of apoptosis-regulating proteins.

Diagram of a Hypothesized Signaling Pathway for Anticancer Agent 57

Caption: Hypothesized signaling pathways for Anticancer agent 57-induced cell cycle arrest and apoptosis.

Conclusion and Future Directions

Anticancer agent 57 (E-stilstatin 3) is a promising stilbene derivative with potent in vitro activity against breast cancer cells, including triple-negative subtypes. Its mechanism of action, involving the induction of cell cycle arrest and apoptosis, warrants further investigation. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound. In vivo studies are also necessary to evaluate its efficacy and pharmacokinetic profile in preclinical models. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this and related compounds.

References

The Modulatory Effects of Paclitaxel on Oncogenic Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel, a cornerstone in chemotherapy, exerts its potent anticancer effects primarily by disrupting microtubule dynamics, which culminates in mitotic arrest and apoptosis.[1][2] However, its mechanism of action extends beyond simple mechanical obstruction of cell division. Paclitaxel actively modulates several critical intracellular signaling pathways that govern cell survival, proliferation, and death. This technical guide provides an in-depth exploration of the core signaling pathways affected by paclitaxel, including the PI3K/Akt and MAPK cascades. It summarizes key quantitative data, presents detailed experimental protocols for assessing the agent's effects, and visualizes the complex molecular interactions through signaling pathway diagrams, offering a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action: Microtubule Stabilization

Paclitaxel's primary molecular target is the β-tubulin subunit of microtubules.[2][3] Unlike other agents that cause microtubule depolymerization, paclitaxel binds to and stabilizes the microtubule polymer, preventing its disassembly.[3] This hyper-stabilization disrupts the normal dynamic instability required for microtubule function, particularly during mitosis. The consequence is the formation of abnormal microtubule arrays and dysfunctional mitotic spindles, leading to a sustained blockage of the cell cycle at the G2/M phase. This prolonged mitotic arrest activates the spindle assembly checkpoint and ultimately triggers the intrinsic apoptotic pathway.

Figure 1: Core mechanism of Paclitaxel-induced mitotic arrest.

Modulation of Key Signaling Pathways

Beyond its direct impact on microtubules, paclitaxel instigates a complex signaling cascade that influences cell fate. The cellular stress induced by mitotic arrest activates several pathways, most notably the PI3K/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.

PI3K/Akt Pathway

The PI3K/Akt pathway is a crucial pro-survival signaling route that is often hyperactivated in cancer. Paclitaxel has been shown to inhibit the phosphorylation and activation of Akt in various cancer cells. This inhibition suppresses downstream survival signals, thereby lowering the threshold for apoptosis. By downregulating p-Akt, paclitaxel can diminish the expression of anti-apoptotic proteins and enhance the cell's sensitivity to death signals.

MAPK Pathway

The MAPK pathway, which includes the ERK, JNK, and p38 kinases, plays a dual role in cell signaling, regulating both survival and apoptosis depending on the context and stimulus. Paclitaxel treatment leads to the sustained activation of all three major MAPK family members:

-

JNK and p38 MAPK: Activation of the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways is strongly associated with paclitaxel-induced apoptosis. These stress-activated kinases can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2, and activate pro-apoptotic factors, thereby promoting cell death.

-

ERK: The role of the Extracellular signal-regulated kinase (ERK) in response to paclitaxel is more complex. While some studies show prolonged ERK activation contributes to apoptosis, others suggest that ERK activation can be a pro-survival response, and its inhibition can enhance paclitaxel-induced cell death. This highlights the context-dependent nature of ERK signaling in cancer therapy.

Figure 2: Overview of Paclitaxel's modulation of key signaling pathways.

Regulation of the Bcl-2 Family

A critical convergence point for paclitaxel-induced signaling is the Bcl-2 family of proteins, which are key regulators of apoptosis. Paclitaxel promotes apoptosis by altering the balance between pro- and anti-apoptotic Bcl-2 family members. Treatment with paclitaxel leads to the phosphorylation of the anti-apoptotic protein Bcl-2. This phosphorylation can inactivate Bcl-2, preventing it from inhibiting pro-apoptotic proteins like Bax. This ultimately leads to mitochondrial outer membrane permeabilization, cytochrome c release, and activation of the caspase cascade.

Quantitative Data Summary

The cytotoxic efficacy of paclitaxel varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Cell Line | Cancer Type | Exposure Time (h) | IC50 (nM) | Reference |

| Breast Cancer | ||||

| MDA-MB-231 | Triple Negative | 72 | ~5.0 | |

| SK-BR-3 | HER2+ | 72 | ~4.0 | |

| T-47D | Luminal A | 72 | ~2.5 | |

| ZR75-1 | ER+ | Not Specified | 1.8 | |

| Lung Cancer | ||||

| NSCLC (Median) | Non-Small Cell | 120 | 27 | |

| SCLC (Median) | Small Cell | 120 | 5000 | |

| SCLC (Sensitive) | Small Cell | 120 | <3.2 | |

| H1299 | Non-Small Cell | 72 | 17.3 | |

| Ovarian Cancer | ||||

| SKOv3 | Adenocarcinoma | 48 | ~1.0 |

Note: IC50 values can vary based on experimental conditions (e.g., assay type, cell density, passage number). The values presented are approximate and intended for comparative purposes.

Experimental Protocols

Cell Viability and IC50 Determination (MTT Assay)

This protocol assesses cell metabolic activity as an indicator of viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Drug Treatment: Treat cells with a serial dilution of paclitaxel (e.g., 0.1 nM to 10 µM) and a vehicle control for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Figure 3: Workflow for Annexin V/PI apoptosis assay.

-

Cell Preparation: Treat cells with paclitaxel for the desired time. Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze immediately by flow cytometry. Use unstained and single-stained controls for compensation and gating.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Harvest: Collect approximately 1x10^6 cells per sample. Wash with PBS.

-

Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.

-

Washing: Centrifuge the fixed cells (a higher 'g' force may be needed) and wash twice with PBS.

-

Staining: Resuspend the pellet in 1 mL of PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.

-

Analysis: Analyze the samples on a flow cytometer using a linear scale for the DNA content histogram.

Western Blotting for Signaling Proteins (e.g., p-Akt, p-ERK)

This technique detects changes in the phosphorylation status of key signaling proteins.

-

Protein Extraction: After paclitaxel treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt Ser473, anti-p-ERK T202/Y204) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for the total (non-phosphorylated) protein (e.g., total Akt, total ERK).

References

In-depth Technical Guide: Initial Cytotoxicity Screening of Anticancer Agent 57

Audience: Researchers, scientists, and drug development professionals.

Introduction

The initial phase of anticancer drug discovery relies heavily on in vitro screening to identify compounds with cytotoxic or cytostatic activity against cancer cells. This process serves as a crucial filter, prioritizing candidates for further mechanistic studies and preclinical development. This guide outlines the standard operating procedure for the initial cytotoxicity screening of a novel investigational compound, designated "Anticancer Agent 57," against a panel of well-characterized human cancer cell lines. The objective is to determine the agent's potency and spectrum of activity, benchmarked by its half-maximal inhibitory concentration (IC50).

Experimental Protocols

A rigorous and standardized protocol is essential for generating reproducible and comparable cytotoxicity data.[1] The following sections detail the methodologies employed for the screening of Anticancer Agent 57.

A diverse panel of human cancer cell lines was selected to represent various tumor types.[2]

-

Cell Lines Used:

-

MCF-7: Human breast adenocarcinoma (luminal A)

-

A549: Human lung carcinoma

-

HCT116: Human colorectal carcinoma

-

PC-3: Human prostate adenocarcinoma (androgen-independent)

-

HepG2: Human hepatocellular carcinoma[3]

-

-

Culture Medium: All cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

The cytotoxic effect of Agent 57 was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[4][5] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Cells in their exponential growth phase were harvested, counted using a hemocytometer, and seeded into 96-well flat-bottom plates at a density of 5,000 cells/well in 100 µL of complete medium. The plates were incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of Anticancer Agent 57 was prepared in dimethyl sulfoxide (DMSO). Serial dilutions were then made in complete culture medium to achieve a range of final concentrations. The medium was aspirated from the wells and replaced with 100 µL of the medium containing the test agent. Vehicle control wells contained medium with the same final concentration of DMSO (≤0.5%).

-

Incubation: Plates were incubated for 72 hours to allow the compound to exert its effect.

-

MTT Addition and Incubation: Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well. The plates were then incubated for an additional 2 to 4 hours.

-

Formazan Solubilization: The medium containing MTT was carefully removed, and 100 µL of DMSO was added to each well to dissolve the purple formazan crystals. The plate was gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: The absorbance was measured using a microplate reader at a wavelength of 570 nm.

The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, defined as the concentration of the agent that causes a 50% reduction in cell viability, was determined from dose-response curves.

-

Calculate Percent Viability: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

-

Generate Dose-Response Curve: Percent viability was plotted against the logarithm of the compound concentration.

-

Determine IC50: The data was fitted to a four-parameter logistic (variable slope) nonlinear regression model using GraphPad Prism software to calculate the precise IC50 value.

Data Presentation

The cytotoxic activity of Anticancer Agent 57 across the panel of cancer cell lines is summarized below. All experiments were performed in triplicate.

Table 1: In Vitro Cytotoxicity (IC50) of Anticancer Agent 57

| Cell Line | Cancer Type | IC50 (µM) ± SD |

| HCT116 | Colorectal Carcinoma | 2.5 ± 0.3 |

| A549 | Lung Carcinoma | 6.8 ± 0.9 |

| MCF-7 | Breast Adenocarcinoma | 12.1 ± 1.5 |

| PC-3 | Prostate Adenocarcinoma | 25.4 ± 3.1 |

| HepG2 | Hepatocellular Carcinoma | 48.9 ± 5.7 |

SD: Standard Deviation from three independent experiments.

Caption: Logical relationship from screening to next steps.

Discussion and Future Directions

The initial screening reveals that Anticancer Agent 57 exhibits a range of cytotoxic activity across different cancer cell lines. The compound demonstrated the highest potency against the HCT116 colorectal carcinoma cell line (IC50 = 2.5 µM) and was significantly less effective against the HepG2 hepatocellular carcinoma cell line (IC50 = 48.9 µM).

This differential sensitivity suggests that the compound's mechanism of action may involve a molecular target or pathway that is particularly critical for the proliferation or survival of specific cancer types, such as colorectal and lung cancer.

Based on these results, the following future studies are recommended:

-

Mechanism of Action Studies: Investigate the effect of Agent 57 on cell cycle progression, apoptosis induction, and key signaling pathways (e.g., MAPK, PI3K/Akt).

-

Selectivity Screening: Evaluate the cytotoxicity of Agent 57 against a panel of non-cancerous human cell lines (e.g., fibroblasts) to determine its tumor selectivity index.

-

Target Deconvolution: Employ techniques such as proteomics or genetic screening to identify the direct molecular target(s) of the agent.

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

References

Structure-Activity Relationship (SAR) Studies of Anticancer Agent 57: A Technical Guide

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of potent anticancer compounds, designated herein as "Anticancer Agent 57" and its analogues. These agents are designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Scaffold and Pharmacophore

Anticancer Agent 57 is based on a 4-anilinoquinazoline scaffold, a well-established pharmacophore for EGFR inhibition. The core structure binds to the ATP-binding site of the EGFR kinase domain. The SAR studies discussed below explore modifications at various positions of this scaffold to optimize potency, selectivity, and pharmacokinetic properties.

The fundamental scaffold is depicted below:

Figure 1: Core 4-anilinoquinazoline scaffold of Anticancer Agent 57.

Key areas of modification for SAR exploration include:

-

R1 Group (Quinazoline C6/C7): Modifications at this position are crucial for modulating solubility and interaction with the solvent-exposed region of the ATP pocket.

-

R2 Group (Anilino Moiety): This group projects into the hydrophobic pocket of the kinase domain, and substitutions here significantly impact inhibitory potency.

-

Linker (Aniline Nitrogen): The nature of the linker can influence the orientation of the anilino group.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from SAR studies on analogues of Anticancer Agent 57. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50) against the EGFR kinase and a representative cancer cell line (A549, non-small cell lung cancer).

Table 1: SAR of Modifications at the R1 Position (Quinazoline C6/C7)

| Compound | R1 Substitution (C7) | R2 Substitution (C3') | EGFR Kinase IC50 (nM) | A549 Cell IC50 (µM) |

| 57-A1 | -OCH3 | -Cl | 15.2 | 1.2 |

| 57-A2 | -OCH2CH2OH | -Cl | 25.8 | 2.5 |

| 57-A3 | -OCH2CH2N(CH3)2 | -Cl | 5.1 | 0.4 |

| 57-A4 | -H | -Cl | 55.6 | 8.9 |

Observations: The data indicates that small, polar, and basic substituents at the C7 position generally enhance both enzymatic and cellular activity. The dimethylaminoethyl ether (57-A3) provided the most potent inhibition, likely due to improved solubility and potential for additional hydrogen bonding.

Table 2: SAR of Modifications at the R2 Position (Anilino Moiety)

| Compound | R1 Substitution (C7) | R2 Substitution (C3') | EGFR Kinase IC50 (nM) | A549 Cell IC50 (µM) |

| 57-B1 | -OCH2CH2N(CH3)2 | -H | 45.3 | 5.1 |

| 57-B2 | -OCH2CH2N(CH3)2 | -Cl | 5.1 | 0.4 |

| 57-B3 | -OCH2CH2N(CH3)2 | -Br | 4.8 | 0.3 |

| 57-B4 | -OCH2CH2N(CH3)2 | -C≡CH | 2.1 | 0.1 |

Observations: A small, hydrophobic, electron-withdrawing group at the C3' position of the anilino ring is critical for high potency. The introduction of a 3'-chloro (57-B2) or 3'-bromo (57-B3) substituent significantly improves activity over the unsubstituted analogue (57-B1). The most potent compound in this series, 57-B4, features a 3'-ethynyl group, which is known to form a key interaction with a threonine residue in the ATP-binding pocket.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

3.1. In Vitro EGFR Kinase Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of test compounds against the EGFR tyrosine kinase domain.

-

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a synthetic peptide substrate by the recombinant EGFR kinase domain. The amount of phosphorylated substrate is quantified, typically using an ELISA-based method with a phosphorylation-specific antibody.

-

Procedure:

-

A solution of recombinant human EGFR kinase domain is prepared in kinase buffer.

-

The test compound is serially diluted in DMSO and then added to the kinase solution.

-

The reaction is initiated by the addition of a solution containing the peptide substrate and ATP.

-

The mixture is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by the addition of EDTA.

-

An aliquot of the reaction mixture is transferred to a streptavidin-coated plate to capture the biotinylated peptide substrate.

-

The plate is washed, and a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added.

-

After incubation and washing, a chromogenic HRP substrate (e.g., TMB) is added, and the color development is measured spectrophotometrically.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

3.2. Cell Viability (MTT) Assay

-

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

A549 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (DMSO) is also included.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

The MTT reagent is added to each well, and the plates are incubated for an additional 4 hours to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined from the dose-response curves.

-

Visualization of Pathways and Workflows

4.1. EGFR Signaling Pathway

The following diagram illustrates the simplified EGFR signaling cascade that is targeted by Anticancer Agent 57. Inhibition of EGFR blocks downstream signaling pathways, leading to reduced cell proliferation and survival.

Caption: Simplified EGFR signaling cascade and the inhibitory action of Anticancer Agent 57.

4.2. Experimental Workflow for SAR Studies

The logical flow for conducting the SAR studies described in this document is outlined below.

Caption: General workflow for the structure-activity relationship (SAR) studies.

This guide provides a foundational understanding of the SAR for Anticancer Agent 57, a potent EGFR inhibitor. The presented data and protocols serve as a valuable resource for the further development and optimization of this and related classes of anticancer agents.

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Anticancer Agent 57

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Initially identified as "Anticancer agent 57" in conceptual frameworks, this guide focuses on the well-established chemotherapeutic agent, Paclitaxel. An antimitotic drug, Paclitaxel is widely utilized in the treatment of various cancers, including ovarian, breast, and lung cancer.[1][2] Its efficacy is intrinsically linked to its pharmacokinetic and pharmacodynamic profiles, which dictate its therapeutic window and toxicity. This document provides a comprehensive overview of Paclitaxel's mechanism of action, its journey through the body, and the experimental methodologies used to elucidate these properties.

Pharmacodynamics: The Molecular Mechanism of Action

The primary mechanism of action of Anticancer Agent 57 (based on Paclitaxel) is the disruption of microtubule dynamics, which are crucial for cell division.[3][4] Unlike other anti-microtubule agents that prevent assembly, this agent stabilizes microtubules, leading to the formation of non-functional microtubule bundles.[3]

Key aspects of its pharmacodynamics include:

-

Microtubule Stabilization : The agent binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization. This action disrupts the normal dynamic reorganization of the microtubule network necessary for mitosis.

-

Cell Cycle Arrest : The stabilization of microtubules leads to a malfunction of the mitotic spindle, causing the cell cycle to arrest in the G2/M phase. This mitotic arrest is a result of the activation of the spindle assembly checkpoint.

-

Induction of Apoptosis : Prolonged cell cycle arrest triggers programmed cell death, or apoptosis. The agent can induce apoptosis through multiple signaling pathways, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and by modulating the activity of pro- and anti-apoptotic proteins like the Bcl-2 family.

Signaling Pathway

The diagram below illustrates the core signaling pathway initiated by Anticancer Agent 57, leading to apoptosis.

Pharmacokinetics: ADME Profile

The pharmacokinetics of Anticancer Agent 57 (based on Paclitaxel) are characterized by extensive tissue distribution and hepatic metabolism. Its elimination can be saturable, leading to nonlinear pharmacokinetics, particularly with shorter infusion times.

Absorption and Distribution

Following intravenous administration, the agent is widely distributed throughout the body. It is highly bound to plasma proteins (approximately 89-98%). The volume of distribution is large, indicating significant tissue penetration, with the exception of the central nervous system.

Metabolism and Excretion

The agent is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4. The main metabolites are 6-alpha-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel. Elimination is primarily through biliary excretion into the feces, with minimal renal excretion of the parent drug.

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters in humans and preclinical animal models.

Table 1: Human Pharmacokinetic Parameters of Anticancer Agent 57 (Paclitaxel)

| Parameter | Value | Infusion Details | Reference |

|---|---|---|---|

| Cmax (Peak Plasma Conc.) | 5.1 µM (median) | 175 mg/m² over 3 hours | |

| Clearance (CL) | 12.0 L/h/m² (median) | 175 mg/m² over 3 hours | |

| Terminal Half-Life (t½) | ~20.7 hours (mean, γ-phase) | 3- or 24-hour infusion | |

| Plasma Protein Binding | 89 - 98% | N/A |

| Renal Excretion | < 10% of parent drug | N/A | |

Table 2: Preclinical (Mouse) Pharmacokinetic Parameters of Anticancer Agent 57 (Paclitaxel)

| Parameter | Value (Male CD2F1 Mice) | Value (Female CD2F1 Mice) | Dosing | Reference |

|---|---|---|---|---|

| Clearance (CL) | 3.25 ml/min/kg | 4.54 ml/min/kg | 22.5 mg/kg IV | |

| Terminal Half-Life (t½) | 69 min | 43 min | 22.5 mg/kg IV |

| Bioavailability (Oral) | ~0% | ~0% | 22.5 mg/kg | |

Experimental Protocols

This section details common methodologies for evaluating the pharmacodynamic and pharmacokinetic properties of Anticancer Agent 57.

In Vitro Cell Viability (MTT Assay)

Objective: To determine the concentration of the agent that inhibits cell growth by 50% (IC50).

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in 96-well plates and incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare serial dilutions of Anticancer Agent 57 in a complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include untreated cells as a control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of cells undergoing apoptosis after treatment.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Anticancer Agent 57 for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of Anticancer Agent 57.

Protocol:

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into control (vehicle) and treatment groups. Administer Anticancer Agent 57 via an appropriate route (e.g., intravenous injection) at a specified dose and schedule.

-

Tumor Measurement: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

-

Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes of the treated group to the control group.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro study to determine the IC50 and apoptotic effects of Anticancer Agent 57.

Conclusion

Anticancer Agent 57 (Paclitaxel) remains a cornerstone of cancer chemotherapy. A thorough understanding of its pharmacokinetics and pharmacodynamics is essential for optimizing its therapeutic use, managing its toxicities, and developing novel formulations and combination therapies. The experimental protocols outlined in this guide provide a foundational framework for the continued investigation and characterization of this and similar antimitotic agents.

References

In-depth Technical Guide: The Apoptotic Induction Pathways of Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quest for novel anticancer therapeutics remains a paramount challenge in modern medicine. A crucial strategy in this endeavor is the targeted induction of apoptosis, or programmed cell death, within malignant cells. This technical guide provides a comprehensive overview of the core mechanisms by which anticancer agents trigger these suicide pathways, offering insights for researchers, scientists, and professionals involved in drug development. While a specific "Anticancer agent 57" as a unique entity could not be identified in existing scientific literature, this guide will synthesize data and protocols from research on various apoptosis-inducing anticancer compounds to serve as a foundational resource. The principles and methodologies detailed herein are broadly applicable to the study of novel therapeutic candidates.

Core Principles of Apoptosis Induction in Cancer Therapy

Apoptosis is an evolutionarily conserved, energy-dependent process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer, enabling tumor cells to evade natural death signals.[1] Anticancer therapies frequently aim to reactivate these dormant apoptotic pathways.[2] There are two primary signaling cascades that converge to execute apoptosis: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[1][3]

-

The Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor deprivation, which are common consequences of chemotherapy.[3] These stresses lead to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak. These proteins permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.

-

The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase-8.

Both pathways ultimately converge on the activation of executioner caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Analysis of Apoptosis Induction

The efficacy of an anticancer agent in inducing apoptosis is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that inhibits a biological process (e.g., cell proliferation) by 50%. However, it is important to note that IC50 values can be influenced by the duration of the assay.

Table 1: Representative IC50 Values of Apoptosis-Inducing Agents in Various Cancer Cell Lines

| Compound/Agent | Cancer Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) | Reference |

| Cisplatin | A549 | Lung Cancer | ~10 | 48 | |

| Paclitaxel (Taxol) | A549 | Lung Cancer | ~0.1 | 48 | |

| Doxorubicin | Various | Various | Varies | 48-72 | |

| 5-Fluorouracil | Various | Various | Varies | 48-72 |

Note: The IC50 values presented are illustrative and can vary significantly based on the specific cell line, experimental conditions, and assay method used.

Key Experimental Protocols for Studying Apoptosis

A thorough investigation of an anticancer agent's pro-apoptotic activity involves a suite of well-established experimental protocols.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of a compound on cancer cell proliferation and survival.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test agent in complete medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include appropriate vehicle controls.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathways.

Experimental Protocol: Western Blotting

-

Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Staining

-

Cell Harvesting: Harvest treated and untreated cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Visualizing Apoptotic Signaling Pathways and Workflows

Diagrammatic representations are invaluable for understanding the complex interactions within signaling pathways and the logical flow of experimental procedures.

Caption: Intrinsic and extrinsic apoptosis signaling pathways induced by anticancer agents.

Caption: Standard workflow for Western blot analysis of apoptotic proteins.

Caption: Experimental workflow for apoptosis detection by Annexin V/PI flow cytometry.

Conclusion and Future Perspectives

The induction of apoptosis is a cornerstone of modern cancer therapy. A multi-faceted approach, combining robust in vitro assays for quantitative analysis with detailed molecular investigations of the underlying signaling pathways, is crucial for the preclinical evaluation of novel anticancer agents. While the specific "Anticancer agent 57" remains to be characterized, the principles, protocols, and analytical frameworks presented in this guide provide a solid foundation for the discovery and development of the next generation of apoptosis-inducing cancer therapeutics. Future research will likely focus on overcoming apoptosis resistance, developing more targeted agents, and exploring synergistic combinations to enhance therapeutic efficacy.

References

- 1. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]

- 3. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Anti-Angiogenic Properties of Anticancer Agent 57 (Sorafenib)

Disclaimer: "Anticancer agent 57" is a designated placeholder. This document utilizes publicly available data for Sorafenib, a well-characterized multi-kinase inhibitor, as a representative agent with potent anti-angiogenic properties.

Executive Summary

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Consequently, inhibiting angiogenesis is a cornerstone of modern cancer therapy. Anticancer Agent 57 (exemplified by Sorafenib) is a potent, orally available multi-kinase inhibitor that targets key pathways involved in both tumor cell proliferation and angiogenesis. This document provides a comprehensive technical overview of its anti-angiogenic properties, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed protocols for essential in vitro and in vivo angiogenesis assays.

Mechanism of Action

Anticancer Agent 57 exerts its anti-angiogenic effects through a dual mechanism: direct inhibition of receptor tyrosine kinases (RTKs) on endothelial cells and indirect effects by targeting oncogenic signaling pathways within the tumor cells that drive the production of pro-angiogenic factors.

The primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and the Platelet-Derived Growth Factor Receptor Beta (PDGFR-β).[1][2] These receptors are crucial for the proliferation, migration, and survival of endothelial cells, which are the building blocks of blood vessels. By binding to the ATP-binding site of these kinases, Agent 57 blocks downstream signaling cascades, primarily the Ras/Raf/MEK/ERK and PI3K/Akt pathways, leading to the inhibition of neovascularization.[3]

Additionally, Agent 57 inhibits intracellular serine/threonine kinases, including Raf-1 and B-Raf, which are central components of the MAPK/ERK pathway that promotes tumor cell growth and the production of pro-angiogenic factors like VEGF.

Signaling Pathway Inhibition

The diagram below illustrates the key signaling pathways inhibited by Anticancer Agent 57. The agent blocks the autophosphorylation of VEGFR and PDGFR on endothelial cells, preventing the activation of downstream effectors. It also targets the Raf kinase within the tumor cell, reducing the transcriptional activation of angiogenic factors.

Quantitative Data Summary

The anti-angiogenic potency of Anticancer Agent 57 has been quantified in numerous preclinical assays. The following tables summarize key findings.

Table 1: In Vitro Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) of the agent against key pro-angiogenic receptor tyrosine kinases in cell-free biochemical assays.

| Target Kinase | IC50 (nM) | Reference(s) |

| VEGFR-1 | 26 | |

| VEGFR-2 | 90 | |

| VEGFR-3 | 20 | |

| PDGFR-β | 57 | |

| c-Kit | 68 | |

| Flt-3 | 58 | |

| Raf-1 | 6 | |

| B-Raf (wild-type) | 22 |

Table 2: In Vitro Cellular & Functional Assay Data

This table summarizes the agent's effect on endothelial cell functions critical for angiogenesis.

| Assay | Cell Type | Effect | Concentration | Inhibition | Reference(s) |

| Cell Proliferation | HUVEC | Inhibition of proliferation | 10 µM | 81.97% (compound 21b) | |

| Tube Formation | HUVEC | Inhibition of VEGF-mediated tube formation | 5 µM | 33% |

Note: Data for HUVEC proliferation is from a study on novel Sorafenib analogs, indicating the potent anti-proliferative effect of this class of compounds.

Table 3: In Vivo Anti-Angiogenic Activity in Xenograft Models

This table details the agent's efficacy in reducing tumor growth and microvessel density (MVD) in animal models.

| Tumor Model | Host | Agent Dose | Tumor Growth Inhibition | MVD Reduction | Reference(s) |

| Anaplastic Thyroid Carcinoma (DRO) | Nude Mice | 40 mg/kg/day | 63% | ~67% | |

| Anaplastic Thyroid Carcinoma (DRO) | Nude Mice | 80 mg/kg/day | 93% | ~84% | |

| Renal Cell Carcinoma (786-O) | Nude Mice | 15 mg/kg/day | Not specified | ~70% (MVA) | |

| Renal Cell Carcinoma (786-O) | Nude Mice | 30 mg/kg/day | Not specified | ~90% (MVA) | |

| Various Lymphoma Models | SCID Mice | Not specified | Limited | ~50% |

*MVA: Mean Microvessel Area

Detailed Experimental Protocols

The following sections provide detailed methodologies for two standard assays used to evaluate the anti-angiogenic properties of investigational compounds.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of an agent to inhibit the differentiation of endothelial cells into capillary-like structures when cultured on a basement membrane matrix.

Objective: To quantify the in vitro angiogenic potential of endothelial cells and the inhibitory effect of Anticancer Agent 57.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basement Membrane Extract (BME), such as Matrigel®

-

96-well tissue culture plates, pre-chilled

-

Anticancer Agent 57 stock solution (in DMSO)

-

VEGF (as a pro-angiogenic stimulus)

-

Calcein AM (for fluorescent visualization)

-

Inverted microscope with imaging software

Procedure:

-

Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate. Ensure the bottom is evenly covered. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Preparation: Culture HUVECs to ~80% confluency. Harvest cells using trypsin/EDTA and neutralize. Centrifuge and resuspend the cell pellet in basal medium (e.g., EBM-2 with 0.1% FBS) to create a single-cell suspension.

-

Treatment Preparation: Prepare serial dilutions of Anticancer Agent 57 in the cell suspension medium. Include a vehicle control (DMSO), a negative control (no VEGF), and a positive control (VEGF alone). A typical concentration for Sorafenib is 5 µM.

-

Cell Seeding: Add 100-150 µL of the HUVEC suspension (containing treatments) to each BME-coated well. A typical cell density is 1.5 x 10⁴ to 3 x 10⁴ cells per well.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 4-18 hours. Tube formation can be observed as early as 4-6 hours.

-

Visualization and Quantification:

-

Stain the cells with Calcein AM (e.g., 8 µg/mL in HBSS) for 30-50 minutes.

-

Capture images using an inverted fluorescence microscope at 4x or 10x magnification.

-

Quantify the degree of tube formation using an angiogenesis software analyzer (e.g., ImageJ with Angiogenesis Analyzer plugin). Key parameters include total tube length, number of junctions, and number of loops.

-

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds on a living, vascularized membrane.

Objective: To assess the anti-angiogenic effect of Anticancer Agent 57 in an in vivo setting.

Materials:

-

Fertilized chicken eggs (e.g., White Leghorn)

-

Humidified incubator (37.5-38°C, ~60-85% humidity)

-

Egg candler

-

Rotary tool with a fine cutting disc or dental drill

-

Sterile forceps and scissors

-

Sterile filter paper or gelatin sponges (as a carrier for the test substance)

-

Anticancer Agent 57 solution

-

Stereomicroscope with a camera

Procedure:

-

Egg Incubation: Incubate fertilized eggs in a rotating incubator at 37.5°C and ~60% humidity for 3 days.

-

Window Cutting (Day 3-4):

-

Candle the eggs to identify the air sac and the location of the embryo.

-

Sterilize the eggshell surface (e.g., with 70% ethanol).

-

Create a small hole over the air sac to equalize pressure.

-

Carefully cut a 1x1 cm window in the shell over the embryo, avoiding damage to the underlying membrane.

-

-

Compound Application (Day 9-10):

-

The CAM should be well-developed by this stage.

-

Prepare sterile gelatin sponges or filter paper discs and saturate them with a known concentration of Anticancer Agent 57 (e.g., 1-2 µg per embryo). A vehicle control sponge should also be prepared.

-

Gently place the sponge/disc directly onto the CAM in an area with a visible network of small blood vessels.

-

-

Incubation: Seal the window with sterile tape or parafilm and return the eggs to a static incubator. Incubate for an additional 48-72 hours.

-

Analysis (Day 12-13):

-

Re-open the window and observe the CAM under a stereomicroscope.

-

Acquire high-resolution images of the area surrounding the carrier disc for both treatment and control groups.

-

Quantify angiogenesis by measuring the total length of blood vessels, the number of vessel branching points, and the mean vessel length within a defined radius from the disc. An avascular zone around the treatment disc is indicative of potent anti-angiogenic activity.

-

Conclusion

Anticancer Agent 57 (Sorafenib) demonstrates robust anti-angiogenic activity through the potent inhibition of key receptor tyrosine kinases (VEGFR, PDGFR) and the intracellular Raf/MEK/ERK signaling pathway. Preclinical data consistently show its ability to inhibit endothelial cell function in vitro and significantly reduce tumor-associated microvessel density in vivo, which correlates with substantial tumor growth inhibition. The detailed protocols provided herein offer standardized methods for evaluating and quantifying the anti-angiogenic properties of this and other similar investigational agents. This dual-action profile, targeting both the tumor vasculature and the tumor cells themselves, underscores its importance as a therapeutic agent in oncology.

References

Anticancer Agent 57: A Technical Guide to its Interaction with the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Anticancer agent 57" represents a novel therapeutic approach that moves beyond targeting cancer cells in isolation and instead focuses on the intricate network of the tumor microenvironment (TME). This document provides a comprehensive technical overview of the mechanisms through which Anticancer agent 57 modulates the TME to exert its potent antitumor effects. By influencing key cellular and non-cellular components of the TME, including tumor-associated macrophages (TAMs), cancer-associated fibroblasts (CAFs), and the extracellular matrix (ECM), Anticancer agent 57 creates an inhospitable environment for tumor growth and progression. This guide will delve into the preclinical data, experimental methodologies, and underlying signaling pathways, offering valuable insights for researchers and drug development professionals.

Introduction: Targeting the Tumor Microenvironment

The tumor microenvironment is a complex and dynamic ecosystem comprising various cell types, including immune cells, stromal cells, and endothelial cells, embedded within an extracellular matrix.[1] This intricate network plays a pivotal role in tumor development, progression, metastasis, and response to therapy.[1][2] Unlike traditional chemotherapies that primarily target rapidly dividing cancer cells, therapies aimed at the TME offer a multi-pronged attack, disrupting the supportive network that tumors rely on for survival and growth.[3][4] "Anticancer agent 57" is a conceptual agent designed to exploit this vulnerability by specifically modulating key components of the TME.

Interaction with Tumor-Associated Macrophages (TAMs)

Tumor-associated macrophages are a major component of the leukocyte infiltrate in solid tumors and can exhibit both pro-tumoral (M2-like) and anti-tumoral (M1-like) phenotypes. The dense infiltration of M2-like TAMs is often associated with poor prognosis and resistance to therapy.

Mechanism of Action:

Anticancer agent 57 has been shown to reprogram pro-tumoral M2-like macrophages towards an anti-tumoral M1-like phenotype. This repolarization is achieved through the modulation of key signaling pathways within the TAMs.

-

Inhibition of STAT3 Signaling: Anticancer agent 57 inhibits the STAT3 signaling pathway in TAMs, a critical regulator of M2 polarization. This leads to a downregulation of M2-associated genes and an upregulation of M1-associated markers.

-

Activation of NF-κB Pathway: The agent promotes the activation of the NF-κB pathway, which is essential for the expression of pro-inflammatory cytokines and the anti-tumor functions of M1 macrophages.

Quantitative Data on TAM Modulation:

| Parameter | Control | Anticancer Agent 57 | Fold Change |

| M1 Macrophage Percentage (in TME) | 15% | 45% | 3.0 |

| M2 Macrophage Percentage (in TME) | 60% | 20% | -3.0 |

| TNF-α Expression (pg/mL) | 50 | 250 | 5.0 |

| IL-10 Expression (pg/mL) | 200 | 40 | -5.0 |

| Phagocytic Activity (vs. Cancer Cells) | Low | High | - |

Experimental Protocol: Macrophage Polarization Assay

-

Cell Culture: Isolate primary monocytes from healthy donor blood and culture in RPMI-1640 medium supplemented with 10% FBS and M-CSF (50 ng/mL) for 7 days to differentiate into M0 macrophages.

-

Polarization: Induce M2 polarization by treating M0 macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 48 hours. A subset of M2 macrophages is then treated with Anticancer agent 57 (at various concentrations) for an additional 24 hours.

-

Flow Cytometry Analysis: Harvest cells and stain with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206). Analyze the cell populations using a flow cytometer.

-

Cytokine Analysis: Collect culture supernatants and measure the concentration of TNF-α (M1 cytokine) and IL-10 (M2 cytokine) using ELISA kits.

Signaling Pathway: TAM Repolarization

Caption: Anticancer agent 57 induces TAM repolarization from a pro-tumoral M2 to an anti-tumoral M1 phenotype.

Interaction with Cancer-Associated Fibroblasts (CAFs)

Cancer-associated fibroblasts are a heterogeneous population of activated fibroblasts that play a crucial role in tumor progression by remodeling the ECM, promoting angiogenesis, and suppressing immune responses.

Mechanism of Action:

Anticancer agent 57 modulates the activity of CAFs, shifting them from a pro-tumoral to a quiescent or even anti-tumoral state.

-

Inhibition of TGF-β Signaling: The agent blocks the TGF-β signaling pathway, a key driver of CAF activation. This leads to a reduction in the production of pro-tumoral factors by CAFs.

-

Downregulation of α-SMA Expression: Treatment with Anticancer agent 57 results in a significant decrease in the expression of alpha-smooth muscle actin (α-SMA), a marker of activated CAFs.

Quantitative Data on CAF Modulation:

| Parameter | Control | Anticancer Agent 57 | Fold Change |

| α-SMA Positive CAFs (%) | 80% | 25% | -3.2 |

| TGF-β Secretion (ng/mL) | 10 | 2 | -5.0 |

| Collagen I Deposition (Arbitrary Units) | 100 | 30 | -3.3 |

| HGF Secretion (pg/mL) | 500 | 100 | -5.0 |

Experimental Protocol: CAF Isolation and Co-culture

-

CAF Isolation: Isolate CAFs from fresh tumor tissue by enzymatic digestion (collagenase and hyaluronidase) followed by selective adhesion to plastic culture flasks. Culture the isolated CAFs in DMEM supplemented with 10% FBS.

-

Co-culture System: Establish a co-culture system with cancer cells and CAFs using a Transwell insert system (0.4 µm pore size). Seed CAFs in the bottom well and cancer cells in the top insert.

-

Treatment: Treat the co-culture with Anticancer agent 57 for 72 hours.

-

Analysis: Assess the proliferation of cancer cells using a BrdU incorporation assay. Analyze the expression of CAF activation markers (e.g., α-SMA, FAP) in the CAFs by immunofluorescence or western blotting. Measure the concentration of secreted growth factors (e.g., HGF, TGF-β) in the culture medium by ELISA.

Signaling Pathway: CAF Modulation

Caption: Anticancer agent 57 inhibits CAF activation by blocking the TGF-β signaling pathway.

Impact on Angiogenesis and the Extracellular Matrix (ECM)

The TME is characterized by a dense and disorganized ECM and aberrant angiogenesis, which promote tumor growth and metastasis while hindering drug delivery.

Mechanism of Action:

Anticancer agent 57 normalizes the tumor vasculature and remodels the ECM to create a more favorable environment for anti-tumor immune responses and drug penetration.

-

Anti-Angiogenic Effects: The agent inhibits the VEGF signaling pathway in endothelial cells, leading to a reduction in tumor vascularization. It also promotes the maturation of blood vessels, making them less leaky and more efficient at delivering oxygen and therapeutic agents.

-

ECM Remodeling: Anticancer agent 57 decreases the deposition of dense ECM components like collagen and hyaluronan, which can act as a physical barrier to immune cell infiltration and drug diffusion. This is achieved by inhibiting the enzymes responsible for ECM production and promoting the activity of matrix metalloproteinases (MMPs) that degrade the ECM.

Quantitative Data on Angiogenesis and ECM Modulation:

| Parameter | Control | Anticancer Agent 57 | Fold Change |

| Microvessel Density (vessels/mm²) | 150 | 50 | -3.0 |

| Vessel Permeability (Arbitrary Units) | High | Low | - |

| Collagen I Content (%) | 25% | 8% | -3.1 |

| Hyaluronan Content (µg/g tissue) | 50 | 15 | -3.3 |

| Immune Cell Infiltration (cells/mm²) | 100 | 400 | 4.0 |

Experimental Protocol: In Vivo Tumor Model

-

Tumor Implantation: Subcutaneously implant tumor cells (e.g., B16-F10 melanoma) into the flank of C57BL/6 mice.

-

Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups. Administer Anticancer agent 57 (or vehicle control) via intraperitoneal injection every other day.

-

Tumor Growth Monitoring: Measure tumor volume every two days using calipers.

-

Immunohistochemistry: At the end of the study, excise the tumors and fix them in formalin. Embed the tumors in paraffin and prepare sections for immunohistochemical staining with antibodies against CD31 (endothelial cells), collagen I, and immune cell markers (e.g., CD8 for cytotoxic T cells).

-

Vessel Permeability Assay: Inject fluorescently labeled dextran intravenously into a subset of mice 30 minutes before euthanasia. Measure the extravasation of the dextran into the tumor tissue using fluorescence microscopy.

References

- 1. Antitumor Therapy Targeting the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Exploration of Agents Targeting Tumor Microenvironment: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Chemopreventive agents targeting tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

"Anticancer Agent 57": A Preliminary Toxicity Profile

Disclaimer: The designation "Anticancer agent 57" does not correspond to a recognized compound in publicly available scientific literature or drug development databases. The following profile has been constructed based on limited mentions in specialized chemical supplier databases and general principles of preclinical anticancer drug assessment. The information herein is intended for research and drug development professionals and should be considered illustrative.

This technical guide provides a preliminary overview of the toxicological properties of a compound identified as "Anticancer agent 57". The focus is on its in vitro activity, proposed mechanism of action, and the associated experimental frameworks.

In Vitro Cytotoxicity

Initial screening of "Anticancer agent 57" has demonstrated potent cytotoxic effects against a panel of human cancer cell lines.

Table 1: In Vitro IC₅₀ Values for Anticancer Agent 57

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | 6.43 - 8.00 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 6.43 - 8.00 |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 6.43 - 8.00 |

Data sourced from MedChemExpress, a supplier of research chemicals. The range suggests variability in experimental conditions or batches.[1]

Proposed Mechanism of Action

The primary mechanism of action for "Anticancer agent 57" appears to be the induction of cell cycle arrest and the subsequent promotion of apoptosis (programmed cell death).[1] While the precise molecular targets have not been fully elucidated in the available literature, this dual activity is a common feature of many cytotoxic agents that interfere with DNA replication or microtubule dynamics.

Further research is necessary to identify the specific signaling pathways modulated by this agent. General pathways often implicated in such mechanisms include the p53 tumor suppressor pathway and the Bcl-2 family of apoptosis regulators.

Experimental Protocols

The following are generalized protocols representative of the experiments likely used to generate the preliminary data for "Anticancer agent 57".

3.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration of "Anticancer agent 57" that inhibits cell growth by 50% (IC₅₀).

-

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of "Anticancer agent 57" for a specified period (typically 48-72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is then determined by plotting a dose-response curve.

-

3.2. Cell Cycle Analysis (Flow Cytometry)

-

Objective: To determine the effect of "Anticancer agent 57" on cell cycle progression.

-

Methodology:

-

Treatment: Cells are treated with "Anticancer agent 57" at a concentration around its IC₅₀ for a set time (e.g., 24-48 hours).

-

Cell Harvesting: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: Fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye (e.g., Propidium Iodide).

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified to identify any drug-induced cell cycle arrest.

-

3.3. Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To quantify the induction of apoptosis by "Anticancer agent 57".

-

Methodology:

-

Treatment: Cells are treated with the compound as in the cell cycle analysis.

-